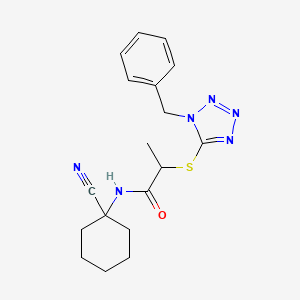
2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the coupling of specific acids with substituted benzylamines using a coupling reagent such as N,N-carbonyldiimidazole (CDI). This method was used to create a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives, which are potential new hybrid anticonvulsant agents . Although the exact synthesis of 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds is confirmed using spectral data such as (1)H NMR, (13)C NMR, and LC-MS . These techniques ensure the accuracy of the synthesized compounds' structures. The molecular structure of 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide would likely be analyzed using similar methods to confirm its structure.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide. However, the related compounds synthesized in the studies were evaluated for their biological activities, such as inhibition of cyclooxygenase enzymes and anticonvulsant effects . These activities suggest that the compound may also undergo biological reactions relevant to its potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, are crucial for their potential as drugs. The papers discuss the biological evaluation of the compounds, which indirectly provides information on their properties. For instance, the high selectivity and oral activity of the COX-2 inhibitor JTE-522 indicate favorable physical and chemical properties for drug development . Similarly, the anticonvulsant screening of the synthesized compounds suggests that they have the appropriate properties to exert their effects in vivo .
Relevant Case Studies
The papers provide case studies of the synthesized compounds' biological activities. For example, JTE-522 is a potent, highly selective, and orally active COX-2 inhibitor currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain . Another study found that several synthesized compounds showed protection in preclinical seizure models, with some being more potent and having better safety profiles than model antiepileptic drugs . These case studies demonstrate the therapeutic potential of the synthesized compounds and suggest possible applications for 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide.
Applications De Recherche Scientifique
Synthesis and Functionalization of Tetrazoles
Tetrazoles, including derivatives such as 2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide, play a crucial role in medicinal chemistry and materials science due to their unique structural and electronic properties. Voitekhovich et al. (2005) demonstrated the synthesis of functionally substituted 1-R-tetrazoles and their amino derivatives, highlighting methods for introducing amino groups into tetrazole rings, which is relevant for the functionalization and potential applications of such compounds (Voitekhovich, Vorob'ev, Gaponik, & Ivashkevich, 2005).
Biological Evaluation of Heterocyclic Compounds
The search for new therapeutic agents has led to the synthesis and biological evaluation of various heterocyclic compounds derived from different core structures, including sulfonamides and tetrazoles. Sarshira et al. (2016) explored the synthesis of heterocyclic compounds from salicylic acid hydrazide, revealing the potential for developing new antimicrobial agents. Such research underscores the versatility of tetrazole derivatives in drug discovery (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016).
Cyclooxygenase Inhibition for Therapeutic Applications
In the context of anti-inflammatory and analgesic drug development, Hashimoto et al. (2002) synthesized 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, evaluating their effectiveness as selective cyclooxygenase-2 (COX-2) inhibitors. This work illustrates the therapeutic potential of structurally related sulfonamide derivatives in treating conditions such as rheumatoid arthritis and osteoarthritis, highlighting the importance of chemical synthesis in medicinal chemistry (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Anticonvulsant Activity of Azole Derivatives
The development of new anticonvulsant agents is a critical area of research in neurology. Farag et al. (2012) synthesized azole derivatives incorporating a sulfonamide moiety and evaluated their anticonvulsant activity, demonstrating the potential of such compounds in epilepsy treatment. This research emphasizes the role of chemical synthesis in the development of new therapeutic options for neurological disorders (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-14(16(25)20-18(13-19)10-6-3-7-11-18)26-17-21-22-23-24(17)12-15-8-4-2-5-9-15/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHYHMPRCHEAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=NN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyltetrazol-5-yl)sulfanyl-N-(1-cyanocyclohexyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2520707.png)
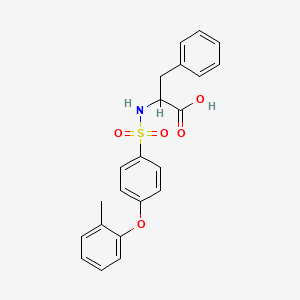

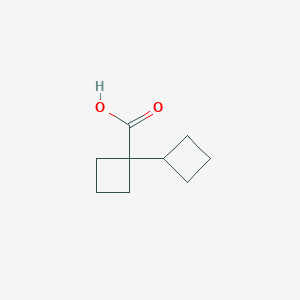
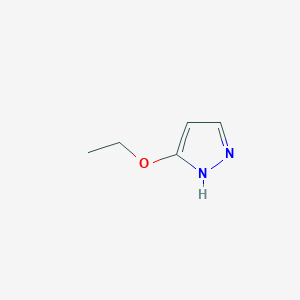

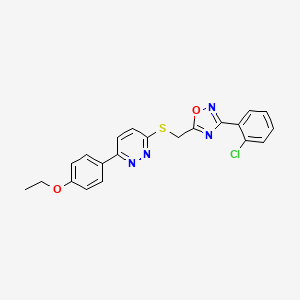
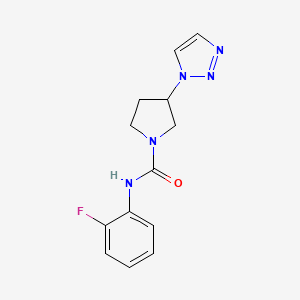
![N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2520724.png)
![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)
![3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide](/img/structure/B2520726.png)
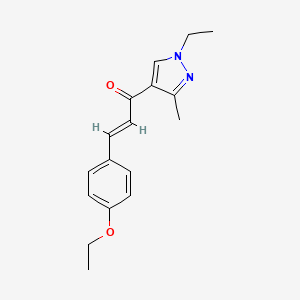
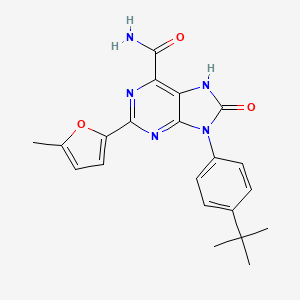
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)